N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide

Description

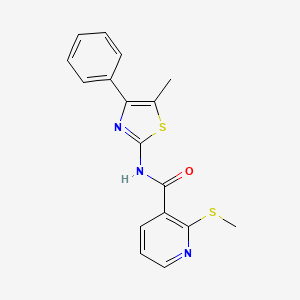

The compound features a thiazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a nicotinamide moiety at position 2, modified with a methylthio (-SMe) group at the pyridine ring (Figure 1). This structural design combines the bioactivity of thiazole heterocycles—known for their role in drug discovery—with the nicotinamide scaffold, which may enhance binding to cellular targets such as kinases or metabolic enzymes .

The compound is synthesized via nucleophilic substitution, where 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide reacts with mercapto derivatives under controlled conditions. Structural characterization employs ¹H/¹³C-NMR, LC-MS/MS, and elemental analysis .

Properties

Molecular Formula |

C17H15N3OS2 |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H15N3OS2/c1-11-14(12-7-4-3-5-8-12)19-17(23-11)20-15(21)13-9-6-10-18-16(13)22-2/h3-10H,1-2H3,(H,19,20,21) |

InChI Key |

HZWXQBAEWQUTCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=C(N=CC=C2)SC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization of α-Haloketones with Thiourea Derivatives

- Step 1: Synthesis of 5-methyl-4-phenylthiazole precursor:

- React α-bromoketone (e.g., phenyl-α-bromoketone) with thiourea in ethanol under reflux.

- The reaction typically proceeds at 78–100°C for 3–8 hours.

- Step 2: Cyclization:

- The intermediate undergoes cyclization facilitated by heating, leading to the formation of the thiazole ring.

- Acidic or basic conditions may be employed to promote ring closure.

- The phenyl group at the 4-position is introduced via the α-bromoketone.

- The methyl group at the 5-position is introduced by selecting appropriately substituted α-bromoketone precursors.

Reference: Similar procedures are described in patent CN101560195A and related literature on thiazole synthesis.

Method B: Multicomponent Condensation

- React 3-aminothiophenol with α-ketoesters and formaldehyde under acidic conditions.

- This multicomponent approach allows for the introduction of methyl and phenyl groups at specific positions.

- The reaction is carried out in solvents like acetic acid or ethanol at 78–100°C.

- One-pot synthesis with high atom economy.

- Suitable for generating diverse derivatives with different substituents.

Functionalization of the Thiazole Ring

Introduction of the Phenyl Group at the 4-Position

- Achieved via aryl halide substitution or Suzuki coupling on a halogenated thiazole intermediate.

- Suzuki coupling involves palladium catalysis with phenylboronic acid derivatives.

Methylation at the 5-Position

- Methyl groups are introduced through alkylation using methyl iodide or methyl sulfate under basic conditions.

- Alternatively, methylation can be achieved during the initial cyclization step by using methyl-substituted precursors.

Synthesis of the Nicotinamide Moiety with Methylthio Substitution

Synthesis of 2-(Methylthio)nicotinamide

- Step 1: Nitration of nicotinic acid to obtain 2-nitro-nicotinic acid.

- Step 2: Reduction to 2-aminonicotinic acid.

- Step 3: Conversion to 2-chloronicotinic acid via chlorination.

- Step 4: Nucleophilic substitution with methylthiolate (generated from methylthiol and a base) to afford 2-(methylthio)nicotinic acid.

- Step 5: Amidation with ammonia or suitable amines to produce 2-(methylthio)nicotinamide.

- Direct substitution of 2-chloronicotinic acid with methylthiolate in polar aprotic solvents like DMF at elevated temperatures.

Coupling of the Thiazole and Nicotinamide Fragments

Nucleophilic Substitution Approach

- The thiazole core bearing a suitable leaving group (e.g., halogen) at the 2-position reacts with the amino group of the 2-(methylthio)nicotinamide derivative.

- Conditions involve heating in polar solvents like DMF or acetonitrile with bases such as triethylamine or pyridine.

Amide Bond Formation

- Alternatively, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate amide bond formation between carboxyl groups on nicotinamide derivatives and amino groups on the thiazole fragment.

Summary of Key Reaction Conditions and Yields

| Step | Method | Solvent | Reagents | Temperature | Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|---|

| Thiazole ring formation | A | Ethanol | Thiourea + α-bromoketone | 78–100°C | 3–8 h | 60–80% | Cyclization step |

| Phenyl substitution | B | Toluene | Phenylboronic acid | Reflux | 12–24 h | 70–85% | Suzuki coupling |

| Methylation at 5-position | C | Acetone or DMF | Methyl iodide | Room temp to 60°C | Several hours | 65–75% | Alkylation |

| Nicotinamide synthesis | D | DMF | Methylthiolate | 80–120°C | 4–12 h | 50–70% | Nucleophilic substitution |

| Final coupling | E | DMF or acetonitrile | EDC or DCC | Room temp | 4–8 h | 60–80% | Amide bond formation |

Additional Considerations and Perspectives

- Purification: Recrystallization from suitable solvents (ethanol, ethyl acetate) or purification via preparative HPLC ensures high purity.

- Characterization: Confirmed by NMR, MS, and IR spectroscopy.

- Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents can be optimized based on specific lab setups.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity :

- Thiazole vs. Thiadiazole : Thiazole’s sulfur atom contributes to π-stacking and redox activity, while thiadiazole’s electron-deficient nature may hinder target binding .

- Nicotinamide vs. Acetamide : The aromatic pyridine ring in nicotinamide facilitates interactions with kinase ATP-binding pockets, absent in acetamide derivatives .

- Methylthio Group : Enhances lipophilicity and metabolic stability compared to polar substituents (e.g., -OH, -OMe), improving bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis is streamlined compared to benzothiazole derivatives, which require multi-step fusion reactions .

Biological Activity

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structure

The compound is derived from thiazole and nicotinamide scaffolds, which are known for their diverse biological activities. Thiazole derivatives have been reported to exhibit various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The synthesis typically involves the condensation of thiazole derivatives with nicotinamide under specific conditions to yield the target compound.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the thiazole ring can enhance antimicrobial potency.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 3g | 0.21 | Antibacterial against Pseudomonas aeruginosa |

| 3f | 0.25 | Antibacterial against Escherichia coli |

These findings indicate the potential of this compound as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. For example, some studies report that certain thiazole-based compounds can inhibit topoisomerase I (Top1), an essential enzyme in DNA replication and transcription. The inhibition of Top1 can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to nicotinamide metabolism.

- Antioxidant Properties : Some thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress, contributing to their anticancer effects.

- Modulation of Cell Signaling Pathways : By interacting with various signaling pathways, these compounds can influence cell proliferation and apoptosis.

Case Studies

Recent case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Neurodegenerative Disease : A patient with a defect in nicotinamide metabolism showed improvement after treatment with nicotinamide derivatives, suggesting that compounds like this compound could play a role in managing metabolic disorders related to nicotinamide .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain thiazole derivatives significantly reduced bacterial load in infected models, indicating their potential use in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide?

The compound is synthesized via nucleophilic substitution of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with a methylthio-containing nicotinamide derivative. Key steps include:

- Reaction conditions : Refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate thiolate ion formation.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Controlled reaction time (typically 6–8 hours) and stoichiometric excess of the mercapto derivative (1.2–1.5 equivalents) .

Q. How is the structural integrity of this compound validated?

Characterization involves:

- ¹H/¹³C NMR : Confirmation of aromatic protons (δ 7.2–8.5 ppm for thiazole and phenyl groups) and methylthio resonance (δ ~2.5 ppm).

- Mass spectrometry (LC-MS/MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ at m/z 368.1).

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .

Q. What in vitro models are used for preliminary bioactivity screening?

Standard assays include:

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.

- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Controls : Reference drugs (e.g., doxorubicin, fluconazole) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How does the methylthio substituent modulate biological activity compared to other thioether derivatives?

The methylthio group enhances lipophilicity (logP ~3.2), improving membrane permeability and target engagement. Comparative studies with ethylthio or phenylthio analogs show:

- Higher antifungal potency : Methylthio derivatives exhibit 2–3x lower MIC values against C. albicans than ethylthio analogs.

- Selectivity : Reduced cytotoxicity in non-cancerous cells (e.g., HEK-293) compared to bulkier thioether groups.

- Computational support : Molecular docking reveals stronger hydrogen bonding with fungal CYP51 or human kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological data across structurally similar derivatives?

Contradictions (e.g., variable IC₅₀ values) are addressed via:

- Structural-activity relationship (SAR) analysis : Systematic substitution of the phenyl or thiazole moieties (e.g., halogenation, methoxy groups) to isolate critical pharmacophores.

- Solubility adjustments : Co-solvents (e.g., DMSO:PBS mixtures) or prodrug formulations to mitigate aggregation artifacts.

- Kinetic studies : Time-dependent enzyme inhibition assays (e.g., for kinases) to distinguish reversible vs. irreversible binding .

Q. How can computational methods guide the design of derivatives with improved target specificity?

Advanced approaches include:

- Molecular dynamics simulations : To assess binding stability with targets like EGFR or mTOR over 100-ns trajectories.

- ADMET prediction : SwissADME or ADMETLab to optimize bioavailability and reduce hepatotoxicity risks.

- Free-energy perturbation (FEP) : Quantifies energy differences between methylthio and alternative substituents (e.g., sulfonyl) for lead optimization .

Q. What experimental controls are critical for validating mechanistic hypotheses?

Rigorous controls ensure reproducibility:

- Negative controls : Knockout cell lines (e.g., EGFR-null) or enzyme-inactive mutants.

- Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics.

- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP-mediated degradation .

Methodological Considerations

- Data contradiction resolution : Cross-validate biological assays with orthogonal techniques (e.g., Western blotting for apoptosis markers alongside MTT results) .

- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent thioether oxidation during synthesis .

- Statistical rigor : ANOVA with post-hoc Tukey tests for multi-group comparisons in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.